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6-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Anticancer Kinase Inhibition c-Met/Pim-1

6-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS not publicly assigned; molecular formula C12H15F3N6) is a synthetic, fused heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. Its core scaffold is a recognized privileged structure in medicinal chemistry, actively explored as a ligand for the androgen receptor (AR) and as a kinase inhibitor scaffold, particularly in oncology programs.

Molecular Formula C12H15F3N6
Molecular Weight 300.28 g/mol
Cat. No. B5230704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Molecular FormulaC12H15F3N6
Molecular Weight300.28 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2
InChIInChI=1S/C12H15F3N6/c1-2-19-5-7-20(8-6-19)10-4-3-9-16-17-11(12(13,14)15)21(9)18-10/h3-4H,2,5-8H2,1H3
InChIKeyWIKBBJIUDUTFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine: Chemical Identity and Procurement Baseline


6-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS not publicly assigned; molecular formula C12H15F3N6) is a synthetic, fused heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class [1]. Its core scaffold is a recognized privileged structure in medicinal chemistry, actively explored as a ligand for the androgen receptor (AR) and as a kinase inhibitor scaffold, particularly in oncology programs [1][2]. The compound bears a 4-ethylpiperazin-1-yl substituent at the 6-position and a trifluoromethyl group at the 3-position, structural features that critically modulate lipophilicity, basicity, and target binding within this chemical series.

Fused triazolo[4,3-b]pyridazine kinase inhibitor scaffold for c-Met/Pim-1 pathway studies
3-CF3 and 4-ethylpiperazine substitution pattern for SAR exploration of electronic and steric effects
Androgen receptor (AR) ligand chemotype with direct piperazine–pyridazine linkage

Why 6-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Casually Replaced by Other [1,2,4]Triazolo[4,3-b]pyridazines


The [1,2,4]triazolo[4,3-b]pyridazine pharmacophore is exquisitely sensitive to substitution patterns. Even minor modifications, such as replacing the 3-CF3 with a 3-CH3 or 3-C2H5 group, are known to drastically alter kinase selectivity profiles and anti-proliferative potency [1]. The 4-ethylpiperazine moiety at the 6-position is not a generic solubilizing group; its specific basicity and steric bulk directly influence the compound's binding mode at the ATP pocket of targets like c-Met and Pim-1 [1]. Generic substitution with unsubstituted piperazine or 4-methylpiperazine analogs therefore carries a high risk of losing on-target potency and introducing off-target liabilities, making compound-specific procurement essential for reproducible research.

3-Substituent variation
Replacing 3-CF3 with CH3 or aryl groups may shift kinase selectivity and anti-proliferative profile, making analogues non-interchangeable.
4-Ethylpiperazine specificity
Unsubstituted or 4-methylpiperazine analogs may reduce target engagement at c-Met/Pim-1 due to altered basicity and steric fit.
Linker architecture
Direct piperazine–pyridazine linkage cannot be functionally replaced by piperidine-linked series without affecting AR binding mode.

Quantified Differentiation Evidence for 6-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine Against Its Closest Analogs


Cytotoxic Potency in the NCI-60 Panel: Mean Growth Inhibition Comparison

While this specific compound has not been profiled in the NCI-60 panel, its close structural analog, compound 4g (bearing a 4-fluorophenyl at the 3-position instead of CF3), exhibited a mean growth inhibition (GI%) of 55.84% across the NCI-60 cell line panel [1]. This is a class-level inference; data for the 3-CF3 analog is not available, but the 3-aryl/3-CF3 substitution is a critical determinant of potency, and the CF3 group is expected to significantly alter the GI% profile due to its strong electron-withdrawing effects on the triazolo-pyridazine core [1].

NCI-60 Cytotoxicity
Class-level inference
Analog 4g mean GI% 55.84%; target compound data not available.
Scaffold-associated cytotoxicity context; CF3 variant profile remains uncharacterized.
Requires direct profiling to close data gap.
Anticancer Kinase Inhibition c-Met/Pim-1

c-Met Kinase Inhibition: IC50 Comparison Across Triazolo[4,3-b]pyridazine Derivatives

The series benchmark compound 4g (3-(4-fluorophenyl) analog) potently inhibits c-Met kinase with an IC50 of 0.163 ± 0.01 μM [1]. No enzymatic IC50 data is available for the 3-CF3 compound. However, molecular docking studies in the same publication indicate that the electronic nature of the 3-substituent (e.g., CF3 vs. aryl) dramatically affects the binding pose and key interactions within the ATP-binding site of c-Met [1], suggesting a non-interchangeable inhibition profile.

c-Met Inhibition
Class-level inference
Analog 4g IC50 0.163 µM (reported)
Target compound: not determined
CF3 substitution may alter c-Met binding pose; direct IC50 needed.
Enzymatic assay context; validate experimentally.
Kinase Profiling c-Met Enzymatic Assay

Pim-1 Kinase Inhibition: Dual Targeting Potential

Compound 4g also inhibits Pim-1 kinase with an IC50 of 0.283 ± 0.01 μM, demonstrating the scaffold's capacity for dual c-Met/Pim-1 inhibition [1]. The target compound's 3-CF3 group is a known bioisostere for aryl halides and can modulate Pim-1 selectivity. Direct head-to-head comparison data are missing, but the scaffold's inherent dual inhibitory activity [1] makes the 3-CF3 variant a rational candidate for further selectivity profiling.

Pim-1 Inhibition
Class-level inference
Analog 4g IC50 0.283 µM (reported)
Target compound: not determined
Scaffold shows dual c-Met/Pim-1 inhibition; CF3 analog may shift selectivity window.
Kinase panel profiling recommended for selectivity assessment.
Pim-1 Kinase Selectivity Dual Inhibitor

Androgen Receptor (AR) Ligand Activity: Structural Differentiation from Piperidine-Linked Analogs

The patent EP2430024A1 [1] explicitly claims 6-(piperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazines as AR ligands. While no quantitative binding IC50 is disclosed for the 4-ethylpiperazine compound, the patent teaches that the direct attachment of a piperazine ring to the 6-position of the pyridazine core (as in this compound) represents a structurally distinct sub-series compared to analogs where a piperidine linker is interposed between the pyridazine and the aryl/piperazine group [1]. This architectural difference is explicitly linked to altered AR binding modes and pharmacokinetic properties.

AR Ligand Architecture
Supporting evidence
Direct piperazine–pyridazine linkage
vs. piperidine-linked series
Linker architecture may influence AR binding mode; patent-defined chemotype.
No binding IC50 disclosed; docking studies advised.
Androgen Receptor Prostate Cancer Nuclear Receptor

Optimal Scientific Applications for 6-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine Based on Verified Evidence


Kinase Selectivity Profiling for Dual c-Met/Pim-1 Inhibitor Lead Optimization

This compound is best deployed as a chemical probe to map the structure-activity relationship (SAR) of the 3-position in dual c-Met/Pim-1 inhibitors. The CF3 group is a key variable for modulating electronic and steric properties. Running this compound alongside the published 3-aryl analogs (e.g., compound 4g with a 4-fluorophenyl group) [1] in standardized c-Met and Pim-1 enzymatic assays (IC50) will directly quantify the contribution of the CF3 substituent to potency and selectivity. This data is critical for prioritizing this sub-series in lead optimization campaigns.

Androgen Receptor (AR) Pharmacology: Comparative Binding Mode Analysis

The compound's direct 6-piperazinyl substitution pattern, patented for AR modulation [1], makes it a valuable tool for dissecting AR binding modes. Docking studies and competitive binding assays against known AR ligands can clarify how this specific architecture, without a bulky linker, occupies the AR ligand-binding domain. Such studies are foundational for structure-based design of next-generation AR modulators for prostate cancer.

In Vitro Cytotoxicity Screening to Elucidate Substituent-Dependent Activity Landscapes

The NCI-60 panel data for related triazolo[4,3-b]pyridazines [1] demonstrate the scaffold's antitumor potential, but the impact of the 3-CF3 group on the cytotoxicity fingerprint is unknown. A focused screen in a panel of cancer cell lines (e.g., MCF-7, where compound 4g showed significant effects [1]), comparing this compound with its 3-methyl and 3-ethyl analogs, would generate the quantitative GI% data needed to establish whether the CF3 group broadens or narrows the antitumor spectrum.

Physicochemical and ADME Property Evaluation for CNS-Penetrant or Peripheral Agent Design

The combination of a 3-CF3 group (increasing lipophilicity) and a basic 4-ethylpiperazine suggests a compound with moderate to high CNS penetration potential, relevant for brain-metastasized cancer or neurodegenerative targets. Procurement for parallel artificial membrane permeability assay (PAMPA) and microsomal stability studies, compared to more polar analogs in the series, will quantify the effect of the CF3/ethylpiperazine substitution pattern on passive permeability and metabolic half-life, guiding the design of both CNS-penetrant and peripherally restricted candidates.

Application
Selection Property
Validation Focus
c-Met/Pim-1 SAR mapping
3-CF3 electronic modulation
Comparative enzymatic IC50 profiling against 3-aryl analogs
AR binding mode analysis
Direct piperazine–pyridazine linkage
Competitive binding assays and docking studies
Cytotoxicity landscape mapping
3-CF3 impact on growth inhibition
Cancer cell line panel GI% comparison
Physicochemical/ADME profiling
CF3/ethylpiperazine lipophilicity
PAMPA and microsomal stability assays
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